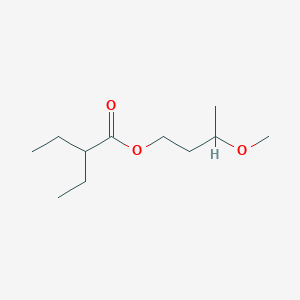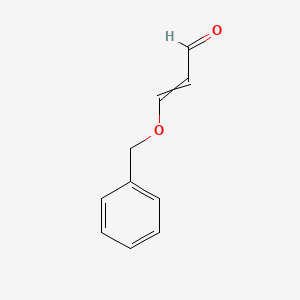![molecular formula C15H15N B14740951 N-methyl-N-[(E)-2-phenylethenyl]aniline CAS No. 5469-90-9](/img/structure/B14740951.png)
N-methyl-N-[(E)-2-phenylethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(E)-2-phenylethenyl]aniline is an organic compound with the molecular formula C15H15N It is a derivative of aniline, where the nitrogen atom is bonded to a methyl group and a phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(E)-2-phenylethenyl]aniline can be achieved through several methods. One common approach involves the alkylation of aniline with methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes can catalyze the methylation of aniline with methanol under mild conditions (60°C) using sodium hydroxide as a base .
Another method involves the direct reductive N-methylation of nitro compounds. This process uses various methylating agents such as methanol, dimethyl sulfoxide, formaldehyde, and formic acid, combined with a catalytic system to achieve the desired N-methylated amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[(E)-2-phenylethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-methyl-N-[(E)-2-phenylethenyl]aniline has several applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which N-methyl-N-[(E)-2-phenylethenyl]aniline exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules. These interactions can affect various biological and chemical processes, making the compound valuable for research and industrial applications .
Comparación Con Compuestos Similares
N-methyl-N-[(E)-2-phenylethenyl]aniline can be compared with other similar compounds, such as:
N-methylaniline: This compound is a simpler derivative of aniline with a methyl group attached to the nitrogen atom.
N,N-dimethylaniline: Another derivative with two methyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in its phenylethenyl group, which imparts distinct chemical and physical properties compared to its simpler counterparts.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis, as well as a subject of interest in scientific studies.
Propiedades
Número CAS |
5469-90-9 |
|---|---|
Fórmula molecular |
C15H15N |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
N-methyl-N-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-13H,1H3/b13-12+ |
Clave InChI |
WKXRVIFGACQFED-OUKQBFOZSA-N |
SMILES isomérico |
CN(/C=C/C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CN(C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)






